2,5-dichloro-4-methoxypyridin-3-amine

Catalog No.
S5855162
CAS No.
M.F
C6H6Cl2N2O
M. Wt
193.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dichloro-4-methoxypyridin-3-amine

Product Name

2,5-dichloro-4-methoxypyridin-3-amine

IUPAC Name

2,5-dichloro-4-methoxypyridin-3-amine

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

InChI

InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3

InChI Key

WCBPZKWSMYMBMD-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1Cl)Cl)N

Canonical SMILES

COC1=C(C(=NC=C1Cl)Cl)N

The exact mass of the compound 2,5-dichloro-4-methoxypyridin-3-amine is 191.9857182 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichloro-4-methoxypyridin-3-amine is a chemical compound characterized by its unique structure, which consists of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions, a methoxy group at the 4 position, and an amino group at the 3 position. This compound belongs to a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities and potential applications.

The chemical reactivity of 2,5-dichloro-4-methoxypyridin-3-amine includes:

  • Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of derivatives with different functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions using reagents like potassium permanganate or lithium aluminum hydride, respectively.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitated by palladium catalysts in the presence of boronic acids.

2,5-Dichloro-4-methoxypyridin-3-amine exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus. The presence of both chlorine atoms and the amino group contributes to its potential as an antibacterial agent. Additionally, structural modifications in related compounds have shown to affect their potency and selectivity against various biological targets .

The synthesis of 2,5-dichloro-4-methoxypyridin-3-amine typically involves:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Chlorination: Chlorination is performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce chlorine atoms at the desired positions.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide in the presence of a base.
  • Amine Formation: The amino group is introduced via nucleophilic substitution reactions involving appropriate amines under basic conditions .

2,5-Dichloro-4-methoxypyridin-3-amine has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical agents due to its biological activity.
  • Agrochemicals: The compound is investigated for use as a pesticide or herbicide intermediate due to its potential efficacy against pests and pathogens.
  • Material Science: Its derivatives may also find applications in developing new materials with specific properties .

Studies on 2,5-dichloro-4-methoxypyridin-3-amine have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action as a potential drug candidate. For instance, research has indicated that modifications to its structure can significantly influence binding affinity and selectivity towards specific targets, which is essential for optimizing therapeutic efficacy .

Several compounds share structural similarities with 2,5-dichloro-4-methoxypyridin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,5-Dichloro-4-iodo-3-methoxypyridineIodine substitution instead of chlorinePotentially different reactivity patterns
2,6-Dichloro-5-methoxypyridin-3-amineDifferent chlorine positioningVarying biological activity profiles
4-Bromo-2-methoxypyridin-3-amineBromine substitutionDistinct reactivity and interaction profiles

These compounds illustrate variations in halogen substitution and position on the pyridine ring, which can lead to differences in chemical reactivity and biological activity. This highlights the uniqueness of 2,5-dichloro-4-methoxypyridin-3-amine within this class of compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.9857182 g/mol

Monoisotopic Mass

191.9857182 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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